molecular formula C30H41NO7 B569106 (E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1431511-18-0

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

Cat. No. B569106
CAS RN: 1431511-18-0
M. Wt: 527.658
InChI Key: MWHXMIASLKXGBU-LASJEQTRSA-N
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Description

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate is a useful research compound. Its molecular formula is C30H41NO7 and its molecular weight is 527.658. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Configuration Assignment : The synthesis of 3-hydroxy-2-methylene-3-phenylpropanoic acid and its conversion into methyl 3-hydroxy-2-methyl-3-phenylpropanoate was achieved, providing insights into the stereochemistry of these compounds (Drewes et al., 1992).

  • Enantioselective Synthesis : Research on 3-aminopropanoic acid derivatives showed enantioselective synthesis routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

Biochemical Applications

  • Immunosuppressive Activity : The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols revealed their potential as immunosuppressive agents, offering insights into their use in medical applications (Kiuchi et al., 2000).

  • Antioxidant Compounds : New phenylpropanoids isolated from Lindelofia stylosa were found to have significant antioxidant activity, highlighting the potential of these compounds in oxidative stress-related research (Choudhary et al., 2008).

Catalytic and Chemical Synthesis

  • Catalysis in Hydrocarbonylation : A study on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes demonstrated the production of butane-1,4-diol and 2-methylpropan-1-ol, offering insights into chemical synthesis processes (Simpson et al., 1996).

  • Synthesis of Luminescent Molecular Crystals : The creation of molecular crystals using (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid showed potential for stable photoluminescence, indicating applications in materials science (Zhestkij et al., 2021).

Biocatalysis and Medicinal Chemistry

  • Biocatalysis with Methylobacterium : The use of Methylobacterium Y1-6 for biocatalysis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, illustrates applications in biocatalysis and pharmaceutical synthesis (Li et al., 2013).

  • Novel Calcium Antagonists : A study on calcium antagonists showed compounds with both calcium overload inhibition and antioxidant activity, suggesting therapeutic potential in cardiovascular diseases (Kato et al., 1999).

  • Synthesis of Antioxidant Derivatives : The synthesis of new 2-oxazoline and salicylic acid derivatives from methyl salicylate highlighted their potential as antioxidants and cytotoxic agents, demonstrating applications in medicinal chemistry (Djurendić et al., 2010).

properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-LASJEQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71316751

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